7-Bromo-l-tryptophan

Descripción general

Descripción

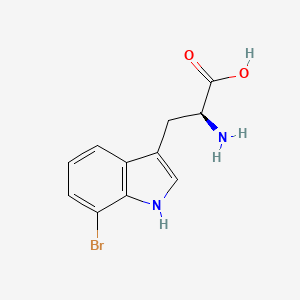

7-Bromo-l-tryptophan is a halogenated derivative of the amino acid l-tryptophan. This compound is characterized by the presence of a bromine atom at the seventh position of the indole ring. Brominated tryptophan derivatives are not commonly found in nature in their free form but are often part of more complex structures in marine organisms such as sponges and lower marine invertebrates . These compounds exhibit significant biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-l-tryptophan can be achieved through enzymatic halogenation. One method involves the use of cross-linked enzyme aggregates containing FAD-dependent halogenase, NADH-dependent flavin reductase, and alcohol dehydrogenase . Another approach utilizes recombinant Corynebacterium glutamicum expressing genes for FAD-dependent halogenase RebH and NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes . The reaction conditions typically involve glucose, ammonium, and sodium bromide as substrates.

Industrial Production Methods: Industrial production of this compound has been scaled up using fermentative processes. Corynebacterium glutamicum strains engineered to express the necessary halogenase and reductase genes are employed in batch and fed-batch fermentation modes. The production titers can reach up to 1.2 grams per liter in complex media .

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-l-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Pd-catalyzed cross-coupling reactions such as the Suzuki-Miyaura cross-coupling to attach aryl, heteroaryl, or alkenyl substituents to the indole ring.

Oxidation Reactions: The compound can be oxidized to form different derivatives, which can be further utilized in synthetic pathways.

Common Reagents and Conditions:

Substitution Reactions: Palladium catalysts, aryl or alkenyl boronic acids, and suitable bases are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of suitable catalysts.

Major Products:

Substitution Reactions: Aryl, heteroaryl, or alkenyl substituted tryptophan derivatives.

Oxidation Reactions: Various oxidized tryptophan derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

7-Br-Trp plays a crucial role in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its involvement in serotonin metabolism. It serves as a precursor in the production of bioactive compounds such as TMC-95A, a potent inhibitor of the 20S proteasome, which has implications for cancer therapy and inflammation treatment .

Case Study: TMC-95A Production

- Objective: To explore the synthesis of TMC-95A from 7-Br-Trp.

- Method: The halogenation reaction catalyzed by RebF and RebH enzymes from Lechevalieria aerocolonigenes is employed to produce halogenated tryptophan derivatives.

- Results: Significant inhibition of proteasome activity was observed, indicating potential therapeutic benefits in oncology .

Biochemical Research

In biochemical studies, 7-Br-Trp is utilized to investigate enzyme mechanisms and protein interactions. Its inhibitory properties allow researchers to elucidate metabolic pathways and cellular functions.

Data Table: Enzyme Inhibition Studies

| Enzyme Inhibited | Inhibitory Concentration (g L^-1) | Reference |

|---|---|---|

| Anthranilate phosphoribosyltransferase | 0.03 | Veldmann et al. |

| Other tryptophan derivatives | Varies | PMC6759940 |

Neuroscience Studies

7-Br-Trp is employed in neuroscience to study the effects of serotonin analogs on mood and behavior. Research indicates that it can influence neurotransmitter systems, leading to potential applications in developing new antidepressant therapies.

Case Study: Serotonin Interaction

- Objective: To evaluate the behavioral effects of 7-Br-Trp on serotonin pathways.

- Findings: Alterations in serotonin levels were observed, suggesting implications for mood regulation and therapeutic interventions for depression .

Food Industry Applications

As a food additive, 7-Br-Trp enhances flavor profiles and nutritional value in protein-rich products. Its incorporation into food products can improve their sensory attributes while providing health benefits associated with tryptophan.

Cosmetic Formulations

The compound is also explored for its potential antioxidant properties in cosmetic formulations. Its ability to mitigate oxidative stress makes it a candidate for skin care products aimed at enhancing skin health.

Research Insights

- Various studies have indicated that brominated compounds can exhibit superior antioxidant activities compared to their non-brominated counterparts .

Biotechnological Applications

Recent advancements in bioprocess engineering have facilitated the fermentative production of 7-Br-Trp using recombinant strains of Corynebacterium glutamicum. This method presents a green alternative to traditional chemical synthesis routes.

Production Data Table

Mecanismo De Acción

The biological activity of 7-Bromo-l-tryptophan is primarily due to its ability to inhibit specific enzymes. For example, TMC-95A, derived from this compound, inhibits the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl-peptide-hydrolyzing activities of the 20S proteasome in eukaryotic cells . This inhibition disrupts protein degradation pathways, leading to various cellular effects.

Comparación Con Compuestos Similares

7-Chloro-l-tryptophan: Another halogenated tryptophan derivative with similar biological activities.

5-Hydroxytryptophan: A hydroxylated derivative used in the synthesis of serotonin and other bioactive compounds.

Uniqueness: 7-Bromo-l-tryptophan is unique due to its specific bromination, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for potent proteasome inhibitors like TMC-95A highlights its significance in pharmaceutical research .

Actividad Biológica

7-Bromo-L-tryptophan (7-Br-Trp) is a halogenated derivative of the essential amino acid L-tryptophan, notable for its unique biological activities and applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of 7-Br-Trp, focusing on its mechanism of action, potential therapeutic applications, and recent research findings.

7-Br-Trp is characterized by the presence of a bromine atom at the 7-position of the indole ring of L-tryptophan. This modification alters its reactivity and biological properties compared to non-halogenated tryptophan derivatives. The compound can serve as a substrate or inhibitor in various biochemical pathways.

The biological activity of 7-Br-Trp is primarily attributed to its interaction with specific enzymes and proteins. For instance, it has been shown to inhibit anthranilate phosphoribosyltransferase, an enzyme involved in tryptophan metabolism. This inhibition can lead to altered metabolic pathways and has implications for microbial growth under certain conditions .

1. Antitumor Activity

7-Br-Trp has demonstrated potential antitumor effects, particularly through its role as a proteasome inhibitor. Compounds derived from 7-Br-Trp, such as TMC-95A, have been reported to inhibit chymotrypsin-like and trypsin-like activities of the 20S proteasome in eukaryotic cells. This inhibition is significant because proteasome inhibitors are explored as therapeutic agents for cancer treatment .

2. Immunomodulatory Effects

Research indicates that brominated tryptophans may possess immunomodulatory properties. The compound's ability to influence immune responses could make it a candidate for further studies in immunotherapy .

3. Microbial Growth Inhibition

Studies have shown that high concentrations of 7-Br-Trp can inhibit the growth of certain bacteria, such as Corynebacterium glutamicum, which is often used in industrial applications for amino acid production. The inhibitory concentration was found to be around 0.09 g L, affecting metabolic processes crucial for bacterial survival .

Case Studies

Recent studies have explored various aspects of 7-Br-Trp's biological activity:

- Fermentative Production : A study established a fermentative process using Corynebacterium glutamicum that successfully produced 7-Br-Trp in significant quantities (up to 1.2 g L) under optimized conditions .

- Enzyme Inhibition : Research highlighted the compound's role in inhibiting key enzymes involved in tryptophan metabolism, which could lead to broader implications for understanding metabolic diseases .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOOBBCGTVDGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.